molecular formula C7H9IN2 B13947210 1-cyclopropyl-2-(iodomethyl)-1H-imidazole

1-cyclopropyl-2-(iodomethyl)-1H-imidazole

Katalognummer: B13947210
Molekulargewicht: 248.06 g/mol
InChI-Schlüssel: IKJAXZOSKHSGJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopropyl-2-(iodomethyl)-1H-imidazole is an organic compound that features a cyclopropyl group, an iodomethyl group, and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-(iodomethyl)-1H-imidazole typically involves the introduction of the iodomethyl group to the imidazole ring. One common method is the reaction of 1-cyclopropyl-1H-imidazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclopropyl-2-(iodomethyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the imidazole ring can lead to the formation of different imidazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: The major products are substituted imidazole derivatives with various functional groups.

    Oxidation Reactions: Oxidized products may include imidazole N-oxides or other oxygenated derivatives.

    Reduction Reactions: Reduced products are typically imidazoline derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

1-cyclopropyl-2-(iodomethyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-2-(iodomethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The imidazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-cyclopropyl-2-(chloromethyl)-1H-imidazole
  • 1-cyclopropyl-2-(bromomethyl)-1H-imidazole
  • 1-cyclopropyl-2-(methyl)-1H-imidazole

Uniqueness

1-cyclopropyl-2-(iodomethyl)-1H-imidazole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro- and bromo- counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions. This increased reactivity can be advantageous in certain synthetic applications, allowing for the formation of complex molecules that may be challenging to synthesize using other halogenated derivatives.

Eigenschaften

Molekularformel

C7H9IN2

Molekulargewicht

248.06 g/mol

IUPAC-Name

1-cyclopropyl-2-(iodomethyl)imidazole

InChI

InChI=1S/C7H9IN2/c8-5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5H2

InChI-Schlüssel

IKJAXZOSKHSGJS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=CN=C2CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.